Journal Name:FlatChem
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FlatChem ( IF 0 ) Pub Date: 2023-06-22 , DOI:
10.1002/aoc.7177
Utilizing sunlight as a driving force in chemical reactions is a great benefit for a sustainable future. Metal-based composites are basic components in various catalytic reactions. However, few researches reported carbon nitride-supported Pd nanoparticles in photocatalytic coupling reactions. This study reports the preparation of a graphitic-carbon nitride system (C3N5) followed by modification with various amounts of Pd nanoparticles. The C3N5 was synthesized by thermal deammoniation of melem hydrazine precursor and then modified by Pd cations to create a metallic composite. Regarding the N-rich surface of C3N5, Pd2+ cations are rapidly reduced to Pd nanoparticles in mild conditions, which is strongly supported by X-ray photoelectron spectroscopy (XPS) and X-ray diffraction (XRD) analyses. Moreover, field emission scanning electron microscopy (FESEM) and high-resolution transmission electron microscopy (HRTEM) analyses clearly depicted the formation of 20 nm Pd nanoparticles on the surface of C3N5. The obtained Pd/C3N5 composite exhibited prominent photocatalytic performance for Suzuki-Miyaura coupling reactions (91% during 25 min at room temperature). This study also compares the effect of various amounts of Pd cation in the progress of Suzuki-Miyaura coupling reactions.
FlatChem ( IF 0 ) Pub Date: 2023-06-16 , DOI:
10.1002/aoc.7178
The tri-metallic magnetic nanoalloy synthesized via the eco-friendly procedure discussed here contains cobalt (Co), nickel (Ni), and zirconium (Zr) metals in a 3:1:1 M ratio (Co3O4.NiO.ZrO2 nanoalloy). Two different plant extracts which are rich in biologically active compounds from Spermacoce hispida and Vernonia cinereum were combined to get a multispecies nanoalloy with magnetic properties and medicinal values. The Fourier transform infrared, X-ray diffraction, and transmission and scanning electron microscopes analyses confirmed the spherical shape of the bioinspired Co3O4.NiO.ZrO2 nanoalloy. The average size of our nanoalloy was 32 nm, but the individual nanoparticles are between 21 and 73 nm in size. A vibrating sample magnetometer study of the magnetic characteristics of the nanoalloy reveals strong saturation magnetization (12.42 emu/g), low retentivity (Mr), and low coercivity (Hc) (282.36 Oe). The higher saturation magnetization in nanoalloy is attributed to their larger particle size, a high degree of crystalline structure, and slight external spinning deformation. The low coercive field (Hc) value reveals the unique soft nature of our nanoalloy. The disc diffusion study confirms that a 6.3 μg/mL solution of the nanoalloy kills almost 96% of the harmful bacteria like Bacillus subtilis (29 mm), Bacillus cereus (26 mm), and Escherichia coli (21 mm). It shows a moderate effect of 85% killing factor against Staphylococcus albus (17 mm), Pseudomonas aeruginosa (13 mm), and Klebsiella pneumoniae (15 mm) bacteria.
FlatChem ( IF 0 ) Pub Date: 2023-06-19 , DOI:
10.1002/aoc.7166
Novel palladium, rhodium, iron, ruthenium and nickel half-sandwich picolinamide complexes have been prepared and characterised in detail using high-resolution electrospray ionisation mass spectrometry (HR-ESI-MS), multi-dimensional nuclear magnetic resonance spectroscopy, elemental analysis (EA), Fourier transform-infrared spectroscopy (FT-IR), and single crystal X-ray diffraction (SCXRD). All the systems proved to be active with good catalytic performance for the hydrogenation of furfural. Among the pre-catalyst, C2 (Rh metal centre) displayed complete conversion (100%). Pre-catalyst C5 (Ru metal centre) also resulted in excellent selectivity to EL (51%) and FA (49%). All the pre-catalysts with early transition metal centres (Ni, Fe) gave selectivity towards FA (100%) under optimal conditions. Possible pathways for the formation of catalytically active have been proposed based on in situ NMR studies obtained using C2. Successful modification of molecular complexes (C2 and C3) on SBA-15 resulted in supported molecular complexes (C2@SBA-15 and C3@SBA-15). Furthermore, the supported molecular catalysts were characterised using inductively coupled plasma-optical emission spectroscopy (ICP-OES), Fourier-transform infrared spectroscopy (FT-IR), powder X-ray diffraction (PXRD), BET surface area, selected area electron diffraction (SAED), X-ray photoelectron spectroscopy (XPS) and high-resolution transmission electron microscopy (HR-TEM). The supported molecular complex C2@SBA-15 was recycled five times (with consistent activity and selectivity).
FlatChem ( IF 0 ) Pub Date: 2023-05-24 , DOI:
10.1002/aoc.7141
A series of heterocyclic organobismuth (III) complexes based on bidentate C,O-coordinating ligands were designed and synthesized as antimicrobials. Antibacterial assays showed that complexes of this type are more effective for Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis) than Gram-negative ones (Escherichia coli and Pseudomonas aeruginosa). Their activities are especially relevant to the synergism of lipophilicity, geometry, and stability, which depends on both the identity of coordinating ligands and the coordination number at the bismuth center. By comparison, the hypervalent 14-Bi-6 species diarylbismuth nitrate (8) was found to exhibit the most potent inhibitory effect, together with a high degree of selectivity, which gives an IC50(LO2)/MIC(Staphylococcus aureus) ratio of up to 23.08. Time–kill analysis demonstrated that complex 8 is bacteriostatic at low concentrations while displaying significant bactericidal activity at high doses. The results of drug resistance experiments suggested that complex 8 can inhibit the formation of bacterial biofilm and consequently delay or prevent the development of drug resistance. Furthermore, complex 8 also showed high inhibition efficiency against several drug-resistant Staphylococcus aureus, and the MIC values are within the range of 0.39–1.56 μM, thus indicating the lack of cross-resistance between this organometallic compound and commonly used antibiotics.
FlatChem ( IF 0 ) Pub Date: 2023-05-24 , DOI:
10.1002/aoc.7142
The Ag(I) and Cu(II) complexes of the ligand, 2,2′-(1,2,4-oxadiazole-3,5-diyl) dianiline, (L; 4) were synthesized and characterized using different spectroscopic techniques. Their anticancer activities against three types of cancer cell lines were explored. The [AgL (NO3)]n complex (5) has 1D polymeric structure whereas the [CuL (NO3)2] (6) and [CuLCl2] (7) are monomeric complexes. The Ag(I) in 5 is tetra-coordinated and has AgN2O2 coordination sphere where both L and NO3¯ are bridging the Ag(I) sites along the polymer array. In 6 and 7, the coordination environments are CuN3O3 and CuN3Cl2, respectively. In both cases, the oxadiazole ligand is a tridentate chelate via two N-atoms from both amino groups and one N-atom from the oxadiazole moiety. Hirshfeld analysis revealed the importance of O … H (23.5%), H … H (24.8%), and C … C (6.6%) non-covalent interactions in the molecular packing of 5. In 6, the O … H (40.7%), N … H (4.9%), O … O (5.9%), N … O (3.2%), and C … N (2.2%) contacts are the most important. Regarding safety on normal human fibroblasts Wi-38, MTT assay for all metal complexes especially the Ag(I) complex 5 exhibited higher safety profiles than the free oxadiazole ligand as well as the standard chemotherapeutic drug 5-fluroruracil (5-FU). The cytotoxic activities of complexes 5–7 surpassed 5-FU against A549, Caco-2, and MDA-MB231 cell lines. 5 has the best anticancer activity (IC50 = 0.074, 0.085, and 0.533 μM, respectively) and exhibiting pronounced selectivity index up to 44.3. Quantitative PCR analysis of BAX and BCL-2 revealed their apoptotic induction mechanism and showed that the metal complexes can repress the main oncogene BCL-2 and enhance the expression of proapoptotic gene BAX. Again, 5 is the most potent with 14.28 folds BCL-2 downregulation and 4.86 folds BAX upregulation.
FlatChem ( IF 0 ) Pub Date: 2023-06-30 , DOI:
10.1002/aoc.7184
Exploring the potential of silver metal organic frameworks (Ag-MOF), we modified it with sulfanilamide (Ag-MOF-NH2) to create an efficient means for the adsorption of amoxicillin (AMX) from aqueous solutions. We characterized this new material with various imaging and analyzation techniques. Investigations into adsorption were conducted with varying solution pH, contact time, and adsorbent dosages. Moreover, the kinetics and adsorption isotherms were also tested by different models. Results revealed that equilibrium was reached between the antibiotic and the adsorbents within 100 min, with 1.93 and 2.63 mmol·g−1 as the maximum adsorption capacities of Ag-MOF and Ag-MOF-NH2, respectively. The adsorption of AMX onto the adsorbents is closely in line with the pseudo-second-order kinetic model, intraparticle-diffusion model, and Langmuir isotherm, suggesting that the surface of the adsorbent is homogeneous and that the highest binding sites are filled first. By utilizing this data, an engaging conclusion can be drawn: the process of adsorption is efficient and effective. Optimizing adsorption results with Box–Behnken design (BBD) and Response Surface Methodology (RSM) produced impressive outcomes. Additionally, experiments were conducted on non-buffered AMX solutions at various NaNO3 concentrations to ascertain the influence of the electrolytes' composition. Surprisingly, its capacity to take up the element was affected by different concentrations and has ability to be reused several times by capacity above 80% for up to four cycles. Discovering the intricate mechanisms behind AMX adsorption, such as electrostatic forces, π–π interactions, H-bonding, and pore filling, proves to be an invaluable asset in reducing its concentration from real water samples. The mighty potential of Ag-MOF and Ag-MOF-NH2 makes them excellent adsorbents with removal efficiencies ranging between 86% and 97% making them ideal for industrial uses and protecting our environment.
FlatChem ( IF 0 ) Pub Date: 2023-06-29 , DOI:
10.1002/aoc.7182
Three neutral Cu(I) complexes bearing 2,6-dimethylphenyl isocyanide (CNXyl) and different triatomic pseudohalogens (SCN−, OCN− and N3−) as ligands were efficiently synthesized and characterized. The solid-state structures were unambiguously determined through single-crystal X-ray diffraction, revealing unexpected bridging coordination modes in the case of OCN− and N3−. All the complexes were tested for azide-alkyne cycloaddition (CuAAC), showing interesting catalytic activity towards the formation of 1,4-disubstituted-1,2,3-triazoles for the cyanato and the azido Cu(I) complexes. Both species afforded yields above 90% with 0.5 mol% of catalyst at 50°C for 24 h. Several alkynes and azides were tested using the more active azido Cu(I) complex, affording the corresponding triazoles in high yields. The azido Cu(I) complex also induced the intramolecular CuAAC in the presence of dimethyl acetylenedicarboxylate and benzyl bromide/phenylacetylene.
FlatChem ( IF 0 ) Pub Date: 2023-06-06 , DOI:
10.1002/aoc.7165
The objective of the present study is to develop predictive models to input and output parameters for linear styrene dimerization reactions. These reactions involve the conversion of two styrene molecules into 1,3-diphenyl-1-butene, which is a commonly used intermediate in the production of various industrial chemicals. Multiple linear regression (MLR) and artificial neural network based on multilayer perceptron (MLP) and radial basis function were used to model 1,3-diphenyl-1-butne dimerization process in order to evaluate its performance. The neural network has been trained and tested by experimental data. The effect of various parameters (such as complex concentration) on styrene conversion (Conv%) and turnover of frequency (TOF) has been investigated in the proposed work. The results found by the proposed predictive models were analyzed and compared with the experimental results. Based on the comparison of the results, the radial basis function neural network (RBFNN) model outperformed the other models (MLR and MLP) with a correlation coefficient of (0.987 for Conv% and 0.947 for TOF) and lower root mean square errors for the output parameters. This result demonstrates that the RBFNN is an efficient technique to predict the styrene conversion and turnover frequency of the dimerization reaction. It was exposed that the control strategies learned are robust and can be transferred to similar dimerization reaction configurations.
FlatChem ( IF 0 ) Pub Date: 2023-05-10 , DOI:
10.1002/aoc.7135
N-heterocyclic carbene complexes comprise mesoionic carbenes (MICs) have emerged as a huge asset in the field of organometallic chemistry and particularly their applications in homogeneous catalysis. However, such complexes containing mixed chiral–MIC and phosphine donor ligands are rare and relatively less explored. In this manuscript, three new palladium(II) complexes with mixed MIC/Py/PPh3/PCy3 donor set ligands possessing chirality at MIC center are presented. Nuclear magnetic resonance (NMR) spectroscopy and electrospray ionisation (ESI) mass spectrometry analysis have been used to characterize these complexes. Single crystal X-ray diffraction (XRD) was also used to establish the structure of PdII complex possessing mixed MIC/PPh3 ligands. The new palladium(II) complexes with a combination of MIC and PR3 (R = Ph and Cy) ligands have been found as effective precatalysts and provided excellent yields in Suzuki–Miyaura coupling, Sonogashira coupling, and copper-free α-arylation reactions. It is observed that the PdII complexes with MIC/PR3 donor set of ligands show superior activity compared with the complexes with mixed MIC/Py set of ligands in α-arylation of amide and Sonogashira coupling reactions. The catalytic outcomes have also been supported with preliminary electrochemical measurements.
FlatChem ( IF 0 ) Pub Date: 2023-05-10 , DOI:
10.1002/aoc.7136
Three ZIF-8 polymorphism structures (ZIF-L, n21ZIF-8 and n35ZIF) were synthesised by varying molar ratios of 2-methylimidazole and zinc nitrate hexahydrate (8:1, 21:1 and 35:1) in water at room temperature without any modulator. A high yield of up to 88% was produced for ZIF-L. Based on their distinct physicochemical characteristics, all were tested as catalysts for the hydrolysis reaction of p-nitrophenyl palmitate (p-NPPal) into p-nitrophenol (p-NP). The polymorphisms exhibited varying catalytic performance, which was related to altering the imidazolate linker. ZIF-L outperformed others up to 94 μmol/min/g of p-NPPal hydrolysis at optimum conditions (1 w/v % of catalyst, incubated at 90°C, 300 rpm for 15 min). Meanwhile, n35ZIF-8 with nanoscale particle (150 nm) demonstrated a good kinetics (R2 = 0.99921) and recovery rate up to 78% by maintaining 50% activity until the fifth cycle.
Supplementary Information
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